molecular formula C29H23ClN2O4 B12027300 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate

Cat. No.: B12027300
M. Wt: 499.0 g/mol
InChI Key: FIWWIMKARQVJFX-FDAWAROLSA-N
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Description

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazone linkage and a chlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanol with benzoyl chloride to form 4-[(4-methylphenyl)methoxy]benzoyl chloride. This intermediate is then reacted with hydrazine to produce the corresponding hydrazone. Finally, the hydrazone is coupled with 3-chlorobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its hydrazone linkage is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.

Uniqueness

What sets [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate apart is its combination of a hydrazone linkage and a chlorobenzoate moiety. This unique structure provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H23ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate

InChI

InChI=1S/C29H23ClN2O4/c1-20-5-7-22(8-6-20)19-35-26-15-11-23(12-16-26)28(33)32-31-18-21-9-13-27(14-10-21)36-29(34)24-3-2-4-25(30)17-24/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

FIWWIMKARQVJFX-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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